N1-(2-cyanophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide: is a complex organic compound characterized by its unique structure, which includes a cyanophenyl group, a hydroxyethoxy group, and a tetrahydrothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the cyanophenyl intermediate: This involves the reaction of a suitable phenyl derivative with cyanide under controlled conditions.
Synthesis of the tetrahydrothiopyran ring: This step involves the cyclization of a suitable precursor in the presence of a catalyst.
Coupling of the intermediates: The final step involves the coupling of the cyanophenyl intermediate with the tetrahydrothiopyran intermediate in the presence of a coupling agent such as oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-(2-cyanophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
N1-(2-cyanophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide can be compared with other similar compounds to highlight its uniqueness:
N-(2-cyanophenyl)-N’-(4-hydroxyethoxy)oxalamide: Similar structure but lacks the tetrahydrothiopyran ring.
N-(2-cyanophenyl)-N’-(4-methylthiopyran-4-yl)oxalamide: Similar structure but with a different substituent on the thiopyran ring.
These comparisons help to understand the specific properties and potential advantages of this compound in various applications.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c18-11-13-3-1-2-4-14(13)20-16(23)15(22)19-12-17(24-8-7-21)5-9-25-10-6-17/h1-4,21H,5-10,12H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDQSDKJMQBZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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